4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide is a complex organic compound characterized by its unique molecular structure and potential pharmacological applications. The compound is classified under the category of quinazolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Chemically, it belongs to the class of benzamides and quinazolinones. These compounds often exhibit significant biological activity due to their ability to interact with various biological targets, making them important in medicinal chemistry.
The synthesis of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide typically involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates. This process may also include the use of piperidine as a catalyst in reactions such as the Knoevenagel condensation, which is a common method for forming carbon-carbon bonds in organic synthesis .
The synthesis may proceed through several steps:
The molecular formula of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide is , with a molecular weight of 353.4 g/mol. The structure features a benzamide moiety linked to a quinazolinone derivative with additional methoxy and ethyl substituents .
The compound can undergo various chemical reactions typical for benzamides and quinazolinones. These include:
The reactivity profile is influenced by the electron-donating methoxy groups, which can stabilize reactive intermediates during chemical transformations.
The mechanism of action for compounds similar to 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide often involves interaction with specific protein targets such as enzymes or receptors involved in signaling pathways.
Research indicates that related compounds may inhibit enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and inflammation . This suggests potential therapeutic applications in oncology and inflammatory diseases.
While specific physical properties such as melting point or boiling point are not readily available, the compound's stability can be inferred from its structure.
Key chemical properties include:
Relevant data from chemical databases indicate that similar compounds exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics .
The primary applications of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide lie in medicinal chemistry and drug development. Its potential roles include:
Research into this compound could contribute significantly to developing new therapeutic agents against various diseases, particularly those involving aberrant cell signaling pathways .
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4